

# comprehensive literature review of N-cyclohexyl-2-phenoxybenzamide

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Compound of Interest

N-cyclohexyl-2phenoxybenzamide

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# N-Cyclohexyl-2-phenoxybenzamide: A Comprehensive Technical Review

Disclaimer: Direct scientific literature on **N-cyclohexyl-2-phenoxybenzamide** is exceedingly scarce. This document provides a comprehensive overview based on available information for structurally related analogs, namely N-cyclohexyl-2-hydroxybenzamide and N-cyclohexyl-4-phenoxybenzamide, as well as established synthetic and analytical methodologies for this class of compounds. The presented data and protocols are intended to be representative and should be adapted and validated for the specific investigation of **N-cyclohexyl-2-phenoxybenzamide**.

### Introduction

**N-cyclohexyl-2-phenoxybenzamide** belongs to the benzamide class of chemical compounds, characterized by a benzene ring and an amide functional group. The presence of a cyclohexyl group on the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring suggests potential for diverse biological activities. Benzamide derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough review of the synthesis, potential biological activities, and relevant experimental protocols for **N-cyclohexyl-2-phenoxybenzamide** and its close structural analogs.



## **Physicochemical Properties (Inferred)**

Quantitative physicochemical data for **N-cyclohexyl-2-phenoxybenzamide** is not readily available. The following table summarizes computed properties for the closely related analog, N-cyclohexyl-2-hydroxybenzamide, to provide an estimation.

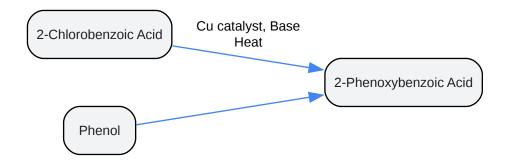
Property	Value (for N-cyclohexyl-2- hydroxybenzamide)	Data Source
Molecular Formula	C13H17NO2	PubChem
Molecular Weight	219.28 g/mol	PubChem
XLogP3	3.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

# **Synthesis**

A plausible synthetic route for **N-cyclohexyl-2-phenoxybenzamide** would involve a two-step process: the formation of the diaryl ether linkage followed by amidation.

## **Step 1: Diaryl Ether Synthesis (Ullmann Condensation)**

The phenoxy group can be introduced via an Ullmann condensation reaction between a phenol and an aryl halide. In this case, 2-chlorobenzoic acid or a related derivative would react with phenol in the presence of a copper catalyst and a base.



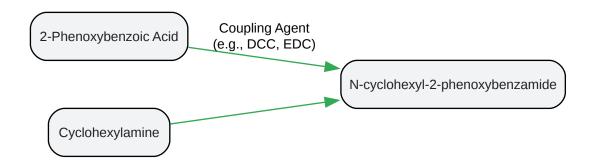


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Caption: Ullmann condensation for the synthesis of 2-phenoxybenzoic acid.

### **Step 2: Amide Bond Formation**

The resulting 2-phenoxybenzoic acid can then be coupled with cyclohexylamine to form the final product, **N-cyclohexyl-2-phenoxybenzamide**. This amidation can be achieved using various coupling agents.



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Caption: Amide bond formation to yield **N-cyclohexyl-2-phenoxybenzamide**.

# Biological Activity and Mechanism of Action (Inferred)

While no specific biological data exists for **N-cyclohexyl-2-phenoxybenzamide**, related benzamide derivatives have shown promising anti-inflammatory and anticancer activities.[1] The mechanism of action for these related compounds often involves the inhibition of key signaling pathways implicated in inflammation and cell proliferation.

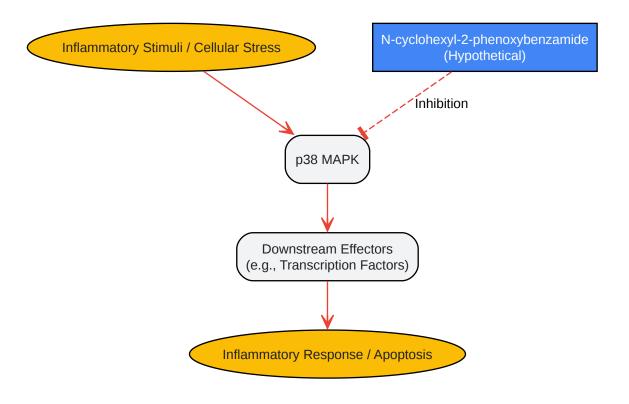
#### **Potential Anti-Inflammatory Activity**

Many benzamide derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[1] A potential mechanism could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[1]

# **Potential Anticancer Activity**



The structural features of **N-cyclohexyl-2-phenoxybenzamide** suggest it could be investigated for anticancer properties. Related compounds have been shown to induce apoptosis in cancer cells.[1] One possible target is the p38 MAP kinase pathway, which is involved in cellular stress responses, apoptosis, and cytokine production.



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Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

# **Experimental Protocols**

The following are detailed, representative protocols for the synthesis and biological evaluation of compounds similar to **N-cyclohexyl-2-phenoxybenzamide**.

#### **Synthesis Protocols**

 Materials: Aryl halide (e.g., 2-chlorobenzoic acid), phenol, copper catalyst (e.g., Cul, Cu2O), a base (e.g., K2CO3, Cs2CO3), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

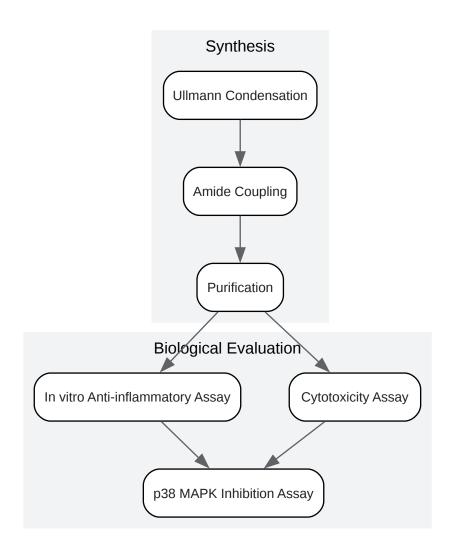
#### Foundational & Exploratory





- Procedure: a. To a flame-dried flask, add the aryl halide (1.0 eq), phenol (1.1-1.5 eq), copper catalyst (0.05-0.2 eq), and base (2.0-3.0 eq). b. Add the solvent and heat the reaction mixture to reflux (typically 120-160 °C). c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). e. Filter the mixture to remove insoluble salts. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
- Materials: Carboxylic acid (e.g., 2-phenoxybenzoic acid), amine (e.g., cyclohexylamine), a
  coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., Dichloromethane
  (DCM) or Dimethylformamide (DMF)).
- Procedure: a. Dissolve the carboxylic acid (1.0 eq) in the solvent. b. Add the coupling agent (1.1-1.2 eq) and stir for 10-15 minutes at 0 °C. c. Add the amine (1.0-1.1 eq) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Dilute the filtrate with an organic solvent and wash with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.





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#### References

- 1. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides PubMed [pubmed.ncbi.nlm.nih.gov]
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